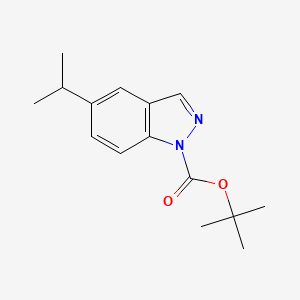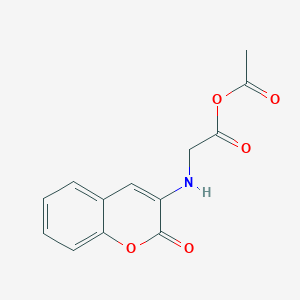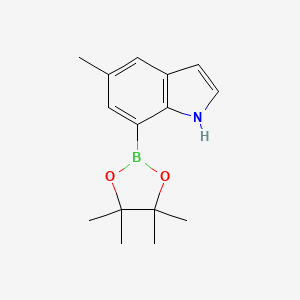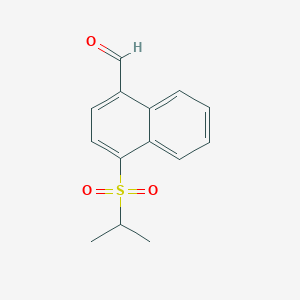
3-Methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-メチル-2-(1,2,2,2-テトラフルオロエチル)キナゾリン-4(3H)-オンは、キナゾリンオンファミリーに属する合成有機化合物です。キナゾリンオンは、その多様な生物活性で知られており、その潜在的な治療用途について頻繁に調査されています。
2. 製法
合成経路と反応条件
3-メチル-2-(1,2,2,2-テトラフルオロエチル)キナゾリン-4(3H)-オンの合成は、通常、適切なキナゾリンオン前駆体をフッ素化アルキル化剤と反応させることを含みます。反応条件には、炭酸カリウムなどの塩基をジメチルホルムアミド(DMF)などの非プロトン性溶媒中で高温で使用することが含まれる場合があります。
工業生産方法
この化合物の工業生産方法は、収率と純度を最大化するために合成経路を最適化することを含む可能性が高いでしょう。これには、連続フローリアクターや再結晶またはクロマトグラフィーなどの高度な精製技術の使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4(3H)-one typically involves the reaction of a suitable quinazolinone precursor with a fluorinated alkylating agent. The reaction conditions may include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は酸化反応を受け、キナゾリンN-オキシドの形成につながる可能性があります。
還元: 還元反応により、キナゾリンオンは対応するジヒドロキナゾリン誘導体に変換される可能性があります。
置換: 求核置換反応はフッ素化エチル基で起こり、さまざまな誘導体の形成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりN-オキシドが生成される可能性があり、置換によりさまざまな官能化誘導体が生成される可能性があります。
4. 科学研究への応用
3-メチル-2-(1,2,2,2-テトラフルオロエチル)キナゾリン-4(3H)-オンは、さまざまな分野で応用される可能性があります。
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的経路を研究するためのプローブとしての潜在的な用途。
医学: その潜在的な生物活性のために、創薬候補として探求されています。
産業: 新規材料の開発や化学反応における触媒としての用途。
科学的研究の応用
3-Methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4(3H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Exploration as a candidate for drug development due to its potential biological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
3-メチル-2-(1,2,2,2-テトラフルオロエチル)キナゾリン-4(3H)-オンの作用機序は、その特定の生物学的標的に依存します。酵素や受容体と相互作用し、結合相互作用を通じてその活性を調節する可能性があります。フッ素化エチル基は、その結合親和性と選択性を高める可能性があります。
類似化合物との比較
類似化合物
2-メチルキナゾリン-4(3H)-オン: フッ素化エチル基がないため、生物活性は異なる可能性があります。
3-メチルキナゾリン-4(3H)-オン: 類似の核構造ですが、フッ素化置換基がありません。
2-(1,2,2,2-テトラフルオロエチル)キナゾリン-4(3H)-オン: 類似のフッ素化基ですが、置換パターンが異なります。
独自性
3-メチル-2-(1,2,2,2-テトラフルオロエチル)キナゾリン-4(3H)-オンに存在する1,2,2,2-テトラフルオロエチル基は、フッ素化されていない対応物と比較して、親油性の増加、代謝安定性の増加、および生物活性の強化などのユニークな特性をもたらす可能性があります。
特性
CAS番号 |
63077-35-0 |
|---|---|
分子式 |
C11H8F4N2O |
分子量 |
260.19 g/mol |
IUPAC名 |
3-methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4-one |
InChI |
InChI=1S/C11H8F4N2O/c1-17-9(8(12)11(13,14)15)16-7-5-3-2-4-6(7)10(17)18/h2-5,8H,1H3 |
InChIキー |
XKFIPKSNWHFAMU-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=CC=CC=C2N=C1C(C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11856202.png)

![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-](/img/structure/B11856220.png)




![2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11856253.png)

![[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-](/img/structure/B11856263.png)
